molecular formula C12H18BFO4 B7969878 2-Fluoro-5-hydroxyphenylboronic acid pinacol ester

2-Fluoro-5-hydroxyphenylboronic acid pinacol ester

Cat. No.: B7969878
M. Wt: 256.08 g/mol
InChI Key: IKFJNCLUQURAFT-UHFFFAOYSA-N
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Description

2-Fluoro-5-hydroxyphenylboronic acid pinacol ester is an organoboron compound that features a boronic ester functional group. This compound is particularly significant in organic synthesis due to its role in Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds. The presence of both fluorine and hydroxyl groups on the aromatic ring enhances its reactivity and utility in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-hydroxyphenylboronic acid pinacol ester typically involves the reaction of 2-fluoro-5-hydroxyphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane under reflux conditions. The pinacol ester formation is facilitated by the removal of water, often using molecular sieves or azeotropic distillation.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification techniques like crystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-hydroxyphenylboronic acid pinacol ester undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, Dess-Martin periodinane, and other mild oxidizing agents.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines, thiols, and alkoxides.

Major Products Formed

    Oxidation: Formation of 2-fluoro-5-oxophenylboronic acid pinacol ester.

    Reduction: Formation of 2-fluoro-5-hydroxyphenylboronic acid.

    Substitution: Formation of various substituted phenylboronic acid pinacol esters depending on the nucleophile used.

Scientific Research Applications

2-Fluoro-5-hydroxyphenylboronic acid pinacol ester has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules through Suzuki-Miyaura coupling reactions.

    Biology: Investigated for its potential in drug discovery and development, particularly in the design of enzyme inhibitors.

    Medicine: Explored for its role in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the production of advanced materials and polymers with specific functional properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-5-hydroxyphenylboronic acid pinacol ester involves its interaction with various molecular targets. In Suzuki-Miyaura coupling reactions, the boronic ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The presence of the fluorine and hydroxyl groups can influence the electronic properties of the compound, affecting its reactivity and selectivity in different reactions.

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid pinacol ester
  • 2-Fluorophenylboronic acid pinacol ester
  • 5-Hydroxyphenylboronic acid pinacol ester

Uniqueness

2-Fluoro-5-hydroxyphenylboronic acid pinacol ester is unique due to the simultaneous presence of both fluorine and hydroxyl groups on the aromatic ring. This combination enhances its reactivity and allows for selective transformations that may not be achievable with other similar compounds. The fluorine atom can provide additional stability and influence the compound’s behavior in biological systems, making it a valuable tool in medicinal chemistry and drug design.

Properties

IUPAC Name

(2-fluoro-5-hydroxyphenyl)-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BFO4/c1-11(2,16)12(3,4)18-13(17)9-7-8(15)5-6-10(9)14/h5-7,15-17H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKFJNCLUQURAFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)O)F)(O)OC(C)(C)C(C)(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BFO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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